![molecular formula C9H13NOS B1467011 [1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol CAS No. 1484133-67-6](/img/structure/B1467011.png)
[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol
Overview
Description
1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol, also known as 1-TAM, is an organic compound with a variety of uses in the scientific and medical research fields. It is a synthetic derivative of the naturally occurring thiophene ring and is commonly used in the synthesis of other compounds and materials. 1-TAM has been studied extensively for its potential applications in drug discovery, drug delivery, and other therapeutic applications.
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
The compound has been utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles . These derivatives are significant due to their potential biological activities and their role in the development of pharmaceuticals.
Development of Therapeutic Agents
Thiophene, a core component of the compound, is known for its wide range of therapeutic properties. It has been incorporated into drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities . The compound’s thiophene moiety could be pivotal in synthesizing new therapeutic agents.
Material Science Applications
Thiophene derivatives, including those related to “[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol”, have applications in material science. They are used as corrosion inhibitors and play a role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Biological Activity Studies
The compound’s structure, featuring both azetidine and thiophene, makes it a candidate for studying various biological activities. Its analogs have been explored for pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial effects .
Drug Design and Discovery
Due to its structural complexity and the presence of thiophene, the compound can be used in drug design and discovery. It provides a scaffold for creating novel molecules with potential pharmacological activities .
Chemical Research and Synthesis
In chemical research, “[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol” can be a starting point or an intermediate in the synthesis of complex molecules. Its reactivity and functional groups make it suitable for various chemical transformations and syntheses .
properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-7-8-4-10(5-8)6-9-2-1-3-12-9/h1-3,8,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWCMWAVTGGEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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